molecular formula C21H17NO4 B4228013 [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid

[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid

Cat. No. B4228013
M. Wt: 347.4 g/mol
InChI Key: LCMAXLRPWMKKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid, also known as OTBQA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism is that [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in several cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have reported that [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid inhibits cell proliferation, induces apoptosis, and reduces the expression of various proteins involved in cancer progression. In vivo studies have reported that [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid reduces tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid is that it has shown promising anti-cancer activity in vitro and in vivo, making it a potential candidate for further development as a cancer therapeutic. Additionally, the synthesis method for [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid is well-established, and the compound can be obtained in high purity and yield. However, one limitation of [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid is that its mechanism of action is not fully understood, which may make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, studies could investigate the efficacy of [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid in combination with other cancer therapeutics, as well as its potential for use in other diseases beyond cancer. Finally, studies could investigate modifications to the [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid molecule to optimize its therapeutic potential.

Scientific Research Applications

[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid has been studied extensively in the context of cancer research, as it has shown potential as an anti-cancer agent. Several studies have reported that [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer cells. Additionally, [2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatments.

properties

IUPAC Name

2-[2-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-19-11-16(15-7-3-4-8-18(15)26-12-20(24)25)21-14-6-2-1-5-13(14)9-10-17(21)22-19/h1-10,16H,11-12H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMAXLRPWMKKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid
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[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid
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[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid
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[2-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]acetic acid

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